molecular formula C15H13IO3 B4749563 methyl 4-[(4-iodophenoxy)methyl]benzoate

methyl 4-[(4-iodophenoxy)methyl]benzoate

Cat. No. B4749563
M. Wt: 368.17 g/mol
InChI Key: ZTDFYGFPFKKJNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-[(4-iodophenoxy)methyl]benzoate, also known as MIB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MIB belongs to the class of benzoates, which are widely used in the pharmaceutical industry for their antimicrobial, anti-inflammatory, and antitumor properties.

Mechanism of Action

The mechanism of action of methyl 4-[(4-iodophenoxy)methyl]benzoate is not fully understood, but it is believed to involve the inhibition of protein kinase B (PKB), also known as Akt. PKB is a key regulator of cell survival and proliferation, and its dysregulation has been implicated in various diseases, including cancer. methyl 4-[(4-iodophenoxy)methyl]benzoate has been shown to bind to the pleckstrin homology (PH) domain of PKB, preventing its activation and downstream signaling.
Biochemical and Physiological Effects:
methyl 4-[(4-iodophenoxy)methyl]benzoate has been shown to induce apoptosis (programmed cell death) in cancer cells, leading to the inhibition of tumor growth. methyl 4-[(4-iodophenoxy)methyl]benzoate has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis. methyl 4-[(4-iodophenoxy)methyl]benzoate has been found to have low toxicity in normal cells, making it a potentially safe and effective anticancer agent.

Advantages and Limitations for Lab Experiments

Methyl 4-[(4-iodophenoxy)methyl]benzoate has several advantages for lab experiments, including its high purity, stability, and solubility in common organic solvents. methyl 4-[(4-iodophenoxy)methyl]benzoate can be easily synthesized using standard laboratory equipment and techniques. However, methyl 4-[(4-iodophenoxy)methyl]benzoate has some limitations, including its relatively low yield and high cost of synthesis. methyl 4-[(4-iodophenoxy)methyl]benzoate also requires further optimization and validation for its use as a clinical drug.

Future Directions

There are several future directions for the research and development of methyl 4-[(4-iodophenoxy)methyl]benzoate. First, the mechanism of action of methyl 4-[(4-iodophenoxy)methyl]benzoate needs to be further elucidated to optimize its therapeutic potential. Second, the efficacy and safety of methyl 4-[(4-iodophenoxy)methyl]benzoate need to be evaluated in preclinical and clinical studies. Third, the synthesis method of methyl 4-[(4-iodophenoxy)methyl]benzoate needs to be improved to increase its yield and reduce its cost. Fourth, the imaging properties of methyl 4-[(4-iodophenoxy)methyl]benzoate need to be further explored for its use in molecular imaging and diagnosis. Finally, methyl 4-[(4-iodophenoxy)methyl]benzoate can be used as a lead compound for the development of novel benzoate-based drugs with improved pharmacological properties.
Conclusion:
Methyl 4-[(4-iodophenoxy)methyl]benzoate is a promising compound with potential therapeutic applications in cancer research, drug discovery, and molecular imaging. methyl 4-[(4-iodophenoxy)methyl]benzoate has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit angiogenesis. methyl 4-[(4-iodophenoxy)methyl]benzoate has several advantages for lab experiments, including its high purity and solubility, but also has some limitations, including its relatively low yield and high cost of synthesis. The future directions for the research and development of methyl 4-[(4-iodophenoxy)methyl]benzoate include further elucidation of its mechanism of action, evaluation of its efficacy and safety, improvement of its synthesis method, exploration of its imaging properties, and development of novel benzoate-based drugs.

Scientific Research Applications

Methyl 4-[(4-iodophenoxy)methyl]benzoate has been studied for its potential therapeutic applications in various fields, including cancer research, drug discovery, and molecular imaging. methyl 4-[(4-iodophenoxy)methyl]benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. methyl 4-[(4-iodophenoxy)methyl]benzoate has also been used as a molecular imaging probe for positron emission tomography (PET) imaging of tumors, allowing for non-invasive detection and monitoring of cancer progression.

properties

IUPAC Name

methyl 4-[(4-iodophenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13IO3/c1-18-15(17)12-4-2-11(3-5-12)10-19-14-8-6-13(16)7-9-14/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDFYGFPFKKJNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)COC2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13IO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[(4-iodophenoxy)methyl]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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